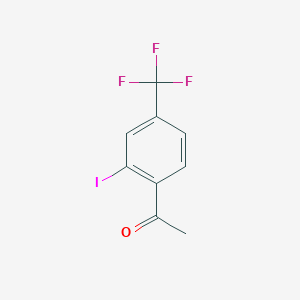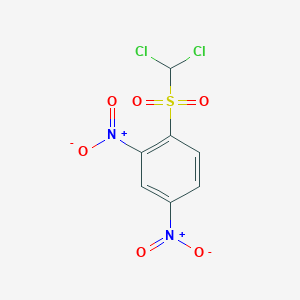
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz is an organic compound known for its utility in life sciences research It is characterized by its complex structure, which includes acetoxy and hydroxy functional groups attached to a tridecyl chain and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz typically involves multiple steps, starting with the preparation of the tridecyl chain and the benzene ring separately. The acetoxy and hydroxy groups are then introduced through specific reactions. Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing agents for introducing hydroxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-(2-Acetoxy-12-hydroxytridecyl)-1,3-benzenediol
- 2,4-Dihydroxy-6-[(2R,12S)-2-acetoxy-12-hydroxytridecyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(2-Acetoxy-12-hydroxytridecyl)-4,6-dihydroxybenz stands out due to its specific functional groups and structural configuration
特性
分子式 |
C22H34O7 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-(2-acetyloxy-12-hydroxytridecyl)-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C22H34O7/c1-15(23)10-8-6-4-3-5-7-9-11-19(29-16(2)24)13-17-12-18(25)14-20(26)21(17)22(27)28/h12,14-15,19,23,25-26H,3-11,13H2,1-2H3,(H,27,28) |
InChIキー |
NDPYMEUORCDDDL-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCCCCC(CC1=C(C(=CC(=C1)O)O)C(=O)O)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)



![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)


![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)


![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)

